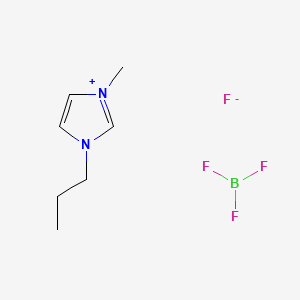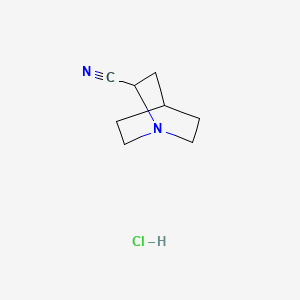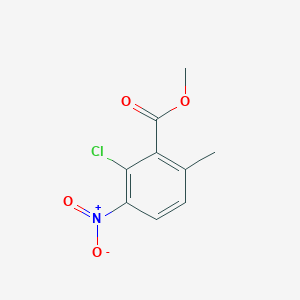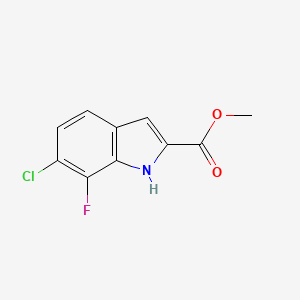
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride typically involves the reaction of 1-methylimidazole with propyl halides to form 1-methyl-3-propylimidazolium salts. These salts are then reacted with trifluoroborane and fluoride sources under controlled conditions to yield the desired compound. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluoride or trifluoroborane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state imidazolium compounds, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique ionic liquid properties.
Biology: The compound is explored for its potential use in biological systems, including enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in pharmaceutical formulations.
Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and stability.
作用机制
The mechanism of action of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate electron transfer processes. In biological systems, it may interact with proteins and enzymes, altering their structure and function to achieve desired effects.
相似化合物的比较
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-propylimidazolium tetrafluoroborate
- 1-Methyl-3-propylimidazolium iodide
Comparison: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is unique due to its specific combination of trifluoroborane and fluoride groups, which impart distinct properties such as higher thermal stability and unique reactivity compared to similar compounds. Its ionic liquid nature also makes it an excellent solvent and catalyst in various applications, setting it apart from other imidazolium-based compounds.
属性
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF3.FH/c1-3-4-9-6-5-8(2)7-9;2-1(3)4;/h5-7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSAALWKBVIRU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCCN1C=C[N+](=C1)C.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Tributylstannyl)imidazo[1,2-A]pyrazine](/img/structure/B8245097.png)










